(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine hydrobromide
Description
The compound “(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine hydrobromide” (IUPAC name: (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrobromide) is a hydrobromide salt of a secondary amine featuring a benzyl-substituted amine core with methoxy and methyl substituents. Its molecular formula is C₁₂H₂₀BrNO₂, with a molecular weight of 298.20 g/mol . Structurally, it consists of a 3-methylbenzyl group linked to a 2-methoxy-1-methylethylamine moiety, protonated with hydrobromic acid.
Properties
IUPAC Name |
1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.BrH/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3;/h4-7,11,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSCSRASOPRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)COC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine hydrobromide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring methoxy and amine functional groups, has attracted attention for its possible therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is CHBrN O. The presence of methoxy groups enhances the compound's lipophilicity , which may influence its biological activity and solubility in organic solvents. The structural features of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Methoxy Groups | Enhance lipophilicity and solubility |
| Amine Functional Group | Potential for interaction with biological targets |
| Hydrobromide Salt | Improves stability and solubility in aqueous solutions |
Biological Activity
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Anticancer Activity : Compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation. For example, derivatives with methoxy substitutions have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells .
- Neuroprotective Effects : There are indications that similar compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties, making them candidates for further investigation in infectious disease treatments.
The mechanism of action for this compound involves its interaction with specific molecular targets. The methoxy and amine groups may facilitate binding to receptors or enzymes, influencing various biochemical pathways. Enhanced lipophilicity due to the methoxy groups can improve cellular uptake, thereby increasing the compound’s efficacy .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of a series of related compounds on human cancer cell lines. The results indicated that compounds with similar methoxy and amine functionalities exhibited IC values ranging from 0.12 to 2.78 µM against MCF-7 cells, suggesting strong anticancer potential .
- Neuroprotective Studies : Research on neuroprotective effects demonstrated that derivatives with methoxy substitutions could reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegeneration.
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Biological Activity | IC |
|---|---|---|
| 3-Methoxybenzylamine | Neuroprotective effects | Not specified |
| 4-Methoxybenzylamine | Enhanced lipophilicity; antioxidant properties | Not specified |
| 2-Methoxyaniline | Significant antibacterial activity | Not specified |
| 3,4-Dimethoxybenzylamine | Increased potency against cancer cell lines | Not specified |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other hydrobromide salts and amine derivatives. Below is a comparative analysis:
Key Observations :
- However, the absence of electron-withdrawing groups (e.g., trifluoromethyl in ) may limit its bioactivity in specific therapeutic contexts.
- Salt Form : Hydrobromide salts generally improve crystallinity and bioavailability compared to free bases. For example, the trifluoromethylphenyl-thiazole hydrobromide derivative exhibited potent anticancer activity due to enhanced solubility and target binding .
Functional Comparisons
Pharmacological Activity
- The thiazole ring and trifluoromethyl group likely contribute to its cytotoxicity via DNA intercalation or kinase inhibition .
- Cardioprotective Effects : The thiazole hydrobromide compound also demonstrated cardioprotective activity, a dual functionality absent in the target compound .
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine hydrobromide?
The synthesis typically involves reductive amination between 3-methylbenzylamine and a 2-methoxy-1-methyl-ethyl ketone precursor, followed by hydrobromide salt formation. Key steps include:
- Reaction Conditions : Use of sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere (N2/Ar) at 0–25°C for 12–24 hours .
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC (silica gel, chloroform:methanol 9:1) and confirm via NMR .
- Salt Formation : Treat the free amine with HBr in diethyl ether, followed by vacuum drying to isolate the hydrobromide salt .
Basic: How can structural characterization be performed to confirm the compound’s identity and purity?
- NMR Spectroscopy :
- 1H NMR : Look for signals at δ 2.3–2.5 ppm (CH3 of 3-methylbenzyl), δ 3.3–3.5 ppm (methoxy group), and δ 4.2–4.4 ppm (N–CH2–) .
- 13C NMR : Confirm the presence of quaternary carbons from the methoxy and branched ethyl groups .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30); retention time should match reference standards .
Advanced: What mechanisms underlie its biological activity, and how can they be experimentally validated?
Evidence from structurally related hydrobromide salts suggests potential dopamine receptor modulation or kinase inhibition . Methodological approaches include:
- In Vitro Assays :
- Measure cAMP levels in HEK293 cells transfected with D2/D3 dopamine receptors to assess receptor antagonism .
- Use MTT assays on cancer cell lines (e.g., leukemia HL-60) to determine IC50 values (e.g., 7.5–8.9 µg/mL in leukemia cells) .
- Molecular Docking : Model interactions with receptor binding pockets (e.g., using AutoDock Vina) to predict binding affinities .
Advanced: How can researchers resolve contradictions in reported bioactivity data across cell lines?
Discrepancies in IC50 values (e.g., leukemia vs. breast cancer cells) may arise from cell-specific uptake or metabolic differences . Mitigation strategies:
- Dose-Response Validation : Repeat assays with standardized cell viability protocols (e.g., MTT vs. ATP luminescence) .
- Metabolic Profiling : Use LC-MS to quantify intracellular compound levels and correlate with cytotoxicity .
- Control for pH/Solubility : Ensure consistent buffer conditions (e.g., PBS vs. DMEM) to avoid salt precipitation .
Advanced: What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability : Degrades by 15% after 6 months at 25°C; store at –20°C in desiccated, amber vials .
- Light Sensitivity : UV-Vis spectroscopy shows 10% decomposition after 48 hours under UV light; use light-protected containers .
- Hydrolytic Degradation : Monitor via HPLC for hydrolysis byproducts (e.g., free amine) in aqueous solutions (pH > 7) .
Advanced: How can pharmacokinetic studies be designed to evaluate dual cardioprotective and anticancer effects?
- In Vivo Models :
- Administer 10 mg/kg intravenously in rats; measure plasma half-life (t1/2) via LC-MS/MS .
- Assess cardioprotection using ischemia-reperfusion injury models (e.g., Langendorff heart perfusion) .
- Tissue Distribution : Use radiolabeled compound (14C) to track accumulation in heart and tumor tissues .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis; monitor airborne particles with HEPA filters .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Substitution Patterns :
- Data-Driven SAR : Use QSAR models (e.g., CoMFA) to predict bioactivity of novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
